P2X7 Receptor Antagonist Potency: Human vs. Rat Species Selectivity
2-[(3-Methylbenzyl)oxy]benzoic acid demonstrates differential antagonist potency at human versus rat P2X7 receptors, with a 2.5-fold higher potency at the human ortholog. This species selectivity profile is a quantifiable characteristic relevant to experimental design in cross-species pharmacology studies. While head-to-head comparator data for structurally identical analogs are not available in the retrieved literature, the compound's activity profile establishes a baseline for differentiating it from P2X7-inactive benzoic acid derivatives. [1]
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Human P2X7 IC50 = 123 nM; Rat P2X7 IC50 = 309 nM |
| Comparator Or Baseline | Same compound tested across species (human vs. rat recombinant P2X7 receptors) |
| Quantified Difference | 2.5-fold higher potency at human receptor (123 nM vs. 309 nM) |
| Conditions | Human or rat recombinant P2X7 receptor expressed in HEK293 cells; assessed as inhibition of benzoylbenzoic ATP-induced calcium flux |
Why This Matters
The species-specific potency difference is critical for researchers selecting this compound for cross-species translational pharmacology studies, as rat models would require higher concentrations to achieve comparable target engagement relative to human cellular assays.
- [1] BindingDB. BDBM50410955 (A-438079; CHEMBL377219). Antagonist activity at human recombinant P2X7 receptor (IC50 = 123 nM) and rat recombinant P2X7 receptor (IC50 = 309 nM) expressed in HEK293 cells. Accessed 2026. View Source
